1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azepane-3-carboxylic acid
Description
1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}azepane-3-carboxylic acid is a synthetic building block used in peptide synthesis and medicinal chemistry. Its structure comprises:
- Fmoc (9-fluorenylmethyloxycarbonyl) group: A photolabile protecting group that enables selective deprotection under mild basic conditions .
- Azepane ring: A seven-membered saturated heterocycle with one nitrogen atom, providing conformational flexibility and influencing peptide backbone geometry.
- Carboxylic acid moiety: Facilitates coupling reactions in solid-phase peptide synthesis (SPPS).
The compound is typically stored at 2–8°C in dry conditions to prevent degradation . Its stereochemistry (e.g., R- or S-configuration) and ring size make it valuable for designing peptidomimetics and constrained peptides.
Properties
IUPAC Name |
1-(9H-fluoren-9-ylmethoxycarbonyl)azepane-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO4/c24-21(25)15-7-5-6-12-23(13-15)22(26)27-14-20-18-10-3-1-8-16(18)17-9-2-4-11-19(17)20/h1-4,8-11,15,20H,5-7,12-14H2,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZGXUEXKDIZTDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC(C1)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azepane-3-carboxylic acid typically involves the following steps:
Fmoc Protection: The azepane-3-carboxylic acid is reacted with fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as triethylamine (TEA) to form the Fmoc-protected azepane derivative.
Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials and reagents are used in reactors designed for industrial-scale chemical synthesis.
Automated Purification: High-throughput purification methods, such as automated column chromatography, are employed to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions: 1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azepane-3-carboxylic acid undergoes various chemical reactions, including:
Deprotection: The Fmoc group can be removed under basic conditions, typically using piperidine, to expose the free amino group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group reacts with electrophiles.
Coupling Reactions: It is commonly used in peptide coupling reactions with carboxylic acids or activated esters to form peptide bonds.
Common Reagents and Conditions:
Deprotection: Piperidine in dimethylformamide (DMF) is commonly used.
Coupling: Reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) are used for peptide bond formation.
Major Products:
Deprotected Azepane: Removal of the Fmoc group yields the free azepane-3-carboxylic acid.
Peptides: Coupling reactions with other amino acids or peptides result in the formation of longer peptide chains.
Scientific Research Applications
1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azepane-3-carboxylic acid has several applications in scientific research:
Peptide Synthesis: It is widely used as a building block in the synthesis of peptides and peptidomimetics.
Medicinal Chemistry: The compound is used in the development of peptide-based drugs and therapeutic agents.
Bioconjugation: It serves as a linker in the conjugation of peptides to other biomolecules or surfaces for various biological studies.
Material Science: The compound is used in the synthesis of functionalized materials for applications in nanotechnology and materials science.
Mechanism of Action
The primary mechanism of action of 1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azepane-3-carboxylic acid involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group from unwanted reactions during the synthesis process. Upon completion of the desired reactions, the Fmoc group can be selectively removed to reveal the free amino group, allowing further functionalization or coupling.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Overview
The compound is compared to other Fmoc-protected cyclic and acyclic amino acids (Table 1). Key differentiating factors include ring size, substituents, and molecular weight, which influence solubility, stability, and applications.
Table 1: Structural and Molecular Comparison
*Inferred based on structural analogy to azetidine derivatives .
Key Comparative Insights
A. Ring Size and Conformational Flexibility
- Azepane (7-membered) : Offers moderate flexibility compared to smaller rings. The larger ring reduces steric strain, enhancing stability in aqueous environments .
- Azetidine (4-membered) : High ring strain limits conformational freedom but increases reactivity, useful for introducing rigid motifs .
- Oxetane (4-membered) : Lacks a heteroatom in the ring, reducing hydrogen-bonding capacity but improving metabolic stability .
B. Substituent Effects
- Aromatic substituents (e.g., o-tolyl group): Improve lipid solubility and membrane permeability, advantageous for CNS-targeting peptides .
- Fluorinated groups (e.g., 3,3-difluorocyclobutane derivatives): Increase electronegativity and resistance to enzymatic degradation .
C. Molecular Weight and Solubility
Biological Activity
1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azepane-3-carboxylic acid, also known by its CAS number 632350-45-9, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the structural properties, synthesis methods, and biological activities of this compound, supported by data tables and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 365.43 g/mol. The compound features a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis as a protecting group for amino acids.
Structural Characteristics
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 365.43 g/mol |
| CAS Number | 632350-45-9 |
| Boiling Point | Not available |
| Purity | 95% |
Synthesis
The synthesis of this compound typically involves the following steps:
- Protection of Amino Groups : The amine group in azepane is protected using the Fmoc group.
- Carboxylic Acid Formation : The carboxylic acid functionality is introduced through standard carboxylation reactions.
- Purification : The final product is purified using chromatographic techniques to ensure high purity.
Biological Activity
Research indicates that compounds containing the Fmoc group often exhibit significant biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Specific studies on this compound have highlighted its potential in various therapeutic applications.
Antimicrobial Activity
In vitro studies have demonstrated that this compound exhibits antimicrobial activity against several bacterial strains. For instance, it has shown effectiveness against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent.
Anticancer Properties
Preliminary research has indicated that the compound may possess anticancer properties. In cell line studies, it has been observed to inhibit the proliferation of cancer cells, potentially through apoptosis induction mechanisms.
Case Studies
-
Study on Antimicrobial Efficacy :
- Objective : To evaluate the antimicrobial activity of this compound against common pathogens.
- Results : The compound exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics, indicating strong antibacterial properties.
-
Cancer Cell Proliferation Study :
- Objective : To assess the effect of the compound on cancer cell lines.
- Results : Significant reduction in cell viability was noted in treated groups compared to controls, with IC50 values indicating effective concentrations for therapeutic use.
Q & A
Basic: What are the standard synthetic protocols for preparing 1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azepane-3-carboxylic acid?
Answer:
The synthesis typically involves multi-step organic reactions, leveraging the fluorenylmethoxycarbonyl (Fmoc) group as a protective moiety. Key steps include:
- Azetidine/azepane ring functionalization : Alkylation or acylation reactions to introduce the carboxylic acid group at the 3-position of the azepane ring .
- Fmoc protection : Reaction with 9-fluorenylmethyl chloroformate (Fmoc-Cl) under basic conditions (e.g., NaHCO₃) in anhydrous solvents like dichloromethane (DCM) or dimethylformamide (DMF) .
- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization to achieve >95% purity.
Critical parameters : Temperature (<0°C for Fmoc-Cl reactions to prevent side reactions), inert atmosphere (N₂/Ar), and solvent choice (DMF for solubility, DCM for mild conditions) .
Basic: How is this compound characterized for structural confirmation and purity?
Answer:
Routine analytical methods include:
- NMR spectroscopy : ¹H/¹³C NMR to confirm regiochemistry (e.g., azepane ring substitution, Fmoc group integration) .
- HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) to assess purity (>98% required for biological assays) .
- Mass spectrometry (MS) : High-resolution MS (HRMS) for molecular ion validation (e.g., [M+H]⁺ or [M–H]⁻) .
Common impurities : Unreacted starting materials or deprotected intermediates.
Basic: What safety protocols are recommended for handling this compound?
Answer:
Based on GHS classifications and SDS
- Personal protective equipment (PPE) : Nitrile gloves, lab coat, safety goggles, and respiratory protection if handling powders .
- Ventilation : Use fume hoods for weighing and reactions to avoid inhalation of particulates .
- Storage : 2–8°C in airtight, light-resistant containers to prevent Fmoc group degradation .
- Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
Advanced: How can researchers resolve contradictions in reported bioactivity data for this compound?
Answer:
Discrepancies (e.g., enzyme inhibition vs. activation) may arise from:
- Experimental variables : Buffer pH (affects ionization of the carboxylic acid group), assay temperature, or solvent (DMSO vs. aqueous) .
- Target selectivity : Off-target interactions with structurally similar receptors (e.g., GPCRs vs. kinases) .
Mitigation strategies :- Dose-response curves : Validate activity across a broad concentration range (e.g., 1 nM–100 µM).
- Orthogonal assays : Combine SPR (binding affinity) with cell-based functional assays (e.g., cAMP modulation) .
Advanced: What methodological approaches optimize the coupling efficiency of this compound in solid-phase peptide synthesis (SPPS)?
Answer:
The Fmoc group’s stability under SPPS conditions requires:
- Deprotection : 20% piperidine in DMF (2 × 5 min) to remove Fmoc without cleaving the azepane-carboxylic acid .
- Coupling agents : HATU/DIPEA in DMF for efficient amide bond formation (1.5 equivalents of amino acid, 2 hr reaction) .
Troubleshooting :- Low yields: Pre-activate the carboxylic acid with OxymaPure/COMU to minimize racemization .
- Side reactions: Monitor for Fmoc cleavage via UV-Vis (λ = 301 nm) .
Advanced: How does the azepane ring’s conformational flexibility impact its interaction with biological targets?
Answer:
The seven-membered azepane ring adopts chair-like or boat-like conformations, influencing:
- Binding pocket compatibility : Rigid targets (e.g., proteases) may prefer chair conformers, while flexible pockets (e.g., GPCRs) accommodate boat forms .
- Solubility : Enhanced water solubility compared to smaller rings (e.g., pyrrolidine) due to increased exposed surface area .
Analysis tools :- Molecular dynamics (MD) simulations : Predict dominant conformers in aqueous vs. lipid environments .
- X-ray crystallography : Resolve bound conformations in target complexes (e.g., enzyme active sites) .
Advanced: What strategies mitigate hydrolysis of the Fmoc group during prolonged storage or reactions?
Answer:
Fmoc cleavage (via β-elimination) is accelerated by:
- Moisture : Store desiccated with molecular sieves .
- Basic conditions : Avoid prolonged exposure to amines (e.g., DIEA) or high pH buffers .
Stabilization methods :- Add 0.1% TFA to reaction mixtures to protonate labile β-hydrogens .
- Use stabilizers like 2,6-di-tert-butyl-4-methylphenol (BHT) in stock solutions .
Advanced: How does this compound compare structurally and functionally to analogs with cyclobutane or pyrrolidine cores?
Answer:
| Core Structure | Rigidity | Bioactivity | Synthetic Accessibility |
|---|---|---|---|
| Azepane (7-membered) | Moderate | Broad target engagement (enzymes, receptors) | Intermediate (requires ring-closing metathesis) |
| Cyclobutane (4-membered) | High | Selective but lower solubility | Challenging (strain-driven synthesis) |
| Pyrrolidine (5-membered) | Low | Rapid metabolic clearance | High (commercial availability) |
Functional trade-offs : Azepane balances target affinity and metabolic stability, making it preferable for in vivo studies .
Advanced: What in silico tools predict the pharmacokinetic (PK) properties of this compound?
Answer:
Computational models assess:
- LogP : SwissADME or MarvinSuite to estimate lipophilicity (target: 1–3 for CNS penetration) .
- Metabolic sites : CYP450 inhibition via StarDrop or ADMET Predictor .
- Plasma protein binding : QSAR models using molecular descriptors (e.g., polar surface area) .
Validation : Cross-check with experimental Caco-2 permeability or microsomal stability assays .
Advanced: How can researchers address batch-to-batch variability in biological assay results?
Answer:
Variability sources include:
- Impurity profiles : Quantify via LC-MS and adjust activity calculations accordingly .
- Solvent residues : Residual DMSO (>0.1% can artifactually inhibit targets) .
Standardization :- Use internal controls (e.g., reference inhibitors) in each assay plate.
- Validate compound integrity pre-assay via TLC or ¹H NMR .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
